Cas no 1016777-86-8 (5-BROMO-2-FLUORO-N-METHYLBENZAMIDE)
5-BROMO-2-FLUORO-N-METHYLBENZAMIDE Chemical and Physical Properties
Names and Identifiers
-
- 5-BROMO-2-FLUORO-N-METHYLBENZAMIDE
- MFCD09934823
- 1016777-86-8
- F88172
- AKOS000178442
- SCHEMBL2671322
- 5-bromo-2-fluoro-N-methyl benzamide
- BS-29929
- DB-107415
- VIEWWZLMNKKIGQ-UHFFFAOYSA-N
- CS-0209936
- RQB77786
-
- Inchi: 1S/C8H7BrFNO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12)
- InChI Key: VIEWWZLMNKKIGQ-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C(NC)=O)=C1)F
Computed Properties
- Exact Mass: 230.9695g/mol
- Monoisotopic Mass: 230.9695g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 232.05g/mol
- XLogP3: 2
- Topological Polar Surface Area: 29.1Ų
5-BROMO-2-FLUORO-N-METHYLBENZAMIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1237619-5g |
5-bromo-2-fluoro-N-methylbenzamide |
1016777-86-8 | 97% | 5g |
$160 | 2024-06-06 | |
| 1PlusChem | 1P00HA04-1g |
5-Bromo-2-fluoro-N-methylbenzamide |
1016777-86-8 | 98% | 1g |
$41.00 | 2025-02-28 | |
| A2B Chem LLC | AI05316-1g |
5-Bromo-2-fluoro-n-methylbenzamide |
1016777-86-8 | 98% | 1g |
$52.00 | 2024-04-20 | |
| A2B Chem LLC | AI05316-5g |
5-Bromo-2-fluoro-n-methylbenzamide |
1016777-86-8 | 98% | 5g |
$176.00 | 2024-04-20 | |
| A2B Chem LLC | AI05316-10g |
5-Bromo-2-fluoro-n-methylbenzamide |
1016777-86-8 | 98% | 10g |
$282.00 | 2024-04-20 | |
| A2B Chem LLC | AI05316-25g |
5-Bromo-2-fluoro-n-methylbenzamide |
1016777-86-8 | 98% | 25g |
$532.00 | 2024-04-20 | |
| A2B Chem LLC | AI05316-100g |
5-Bromo-2-fluoro-n-methylbenzamide |
1016777-86-8 | 98% | 100g |
$1316.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1237619-250mg |
5-bromo-2-fluoro-N-methylbenzamide |
1016777-86-8 | 97% | 250mg |
$60 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1237619-1g |
5-bromo-2-fluoro-N-methylbenzamide |
1016777-86-8 | 97% | 1g |
$75 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1237619-250mg |
5-bromo-2-fluoro-N-methylbenzamide |
1016777-86-8 | 97% | 250mg |
$60 | 2025-02-26 |
5-BROMO-2-FLUORO-N-METHYLBENZAMIDE Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 5-BROMO-2-FLUORO-N-METHYLBENZAMIDE
Introduction to 5-BROMO-2-FLUORO-N-METHYLBENZAMIDE (CAS No. 1016777-86-8)
5-BROMO-2-FLUORO-N-METHYLBENZAMIDE, identified by the Chemical Abstracts Service Number (CAS No.) 1016777-86-8, is a fluorinated benzamide derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its bromo and fluoro substituents, exhibits a unique structural framework that makes it a valuable scaffold for developing novel therapeutic agents. The presence of both bromine and fluorine atoms introduces distinct electronic and steric properties, which can be exploited to modulate biological activity and improve pharmacokinetic profiles.
The 5-BROMO-2-FLUORO-N-METHYLBENZAMIDE molecule belongs to the benzamide class of compounds, which has been extensively studied for its potential in various therapeutic applications. Benzamides are known for their ability to interact with biological targets such as enzymes and receptors, making them promising candidates for drug development. The specific substitution pattern in 5-BROMO-2-FLUORO-N-METHYLBENZAMIDE enhances its binding affinity and selectivity, which are critical factors in the design of effective pharmaceuticals.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in drug design. The fluorine atom, in particular, is a well-known pharmacophore that can influence metabolic stability, lipophilicity, and binding affinity. In 5-BROMO-2-FLUORO-N-METHYLBENZAMIDE, the combination of bromo and fluoro substituents provides a versatile platform for structure-activity relationship (SAR) studies. This allows researchers to fine-tune the chemical properties of the compound to achieve desired pharmacological effects.
One of the most compelling aspects of 5-BROMO-2-FLUORO-N-METHYLBENZAMIDE is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, division, and signal transduction. Dysregulation of kinase activity is implicated in various diseases, particularly cancer. By targeting kinases with selective inhibitors, it is possible to develop treatments that modulate these pathways effectively. The structural features of 5-BROMO-2-FLUORO-N-METHYLBENZAMIDE make it an attractive candidate for designing kinase inhibitors due to its ability to bind to the active site of these enzymes.
Furthermore, 5-BROMO-2-FLUORO-N-METHYLBENZAMIDE has shown promise in preclinical studies as a tool compound for exploring new therapeutic strategies. Its unique chemical properties allow it to interact with multiple biological targets, providing insights into potential drug mechanisms. For instance, researchers have investigated its activity against certain types of cancer by examining its effects on signaling pathways involving kinases and other enzymes. These studies have revealed promising leads for further development into clinical candidates.
The synthesis of 5-BROMO-2-FLUORO-N-METHYLBENZAMIDE involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bromo and fluoro substituents at specific positions on the benzamide core is critical for achieving the desired biological activity. Advanced synthetic techniques, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the complex framework of this compound efficiently.
In conclusion, 5-BROMO-2-FLUORO-N-METHYLBENZAMIDE (CAS No. 1016777-86-8) represents a significant advancement in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its role as a scaffold for developing kinase inhibitors and other pharmacological agents underscores its importance in ongoing research efforts. As scientists continue to explore new frontiers in drug discovery, compounds like 5-BROMO-2-FLUORO-N-METHYLBENZAMIDE will undoubtedly play a crucial role in shaping the future of medicine.
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